molecular formula C11H14N2O2 B15327673 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone CAS No. 1153950-09-4

5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone

Cat. No.: B15327673
CAS No.: 1153950-09-4
M. Wt: 206.24 g/mol
InChI Key: ODZHSPHQSLNXKO-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone is a chemical compound with a unique structure that includes an amino group, a methylpropyl group, and a benzoxazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-2-hydroxybenzoic acid with 1-methylpropylamine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoxazolone ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazolone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: Another compound with an amino group and a heterocyclic ring.

    5-Amino-2-hydroxybenzoic acid: A precursor in the synthesis of 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone.

Uniqueness

This compound is unique due to its specific combination of functional groups and its benzoxazolone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1153950-09-4

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-amino-3-butan-2-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O2/c1-3-7(2)13-9-6-8(12)4-5-10(9)15-11(13)14/h4-7H,3,12H2,1-2H3

InChI Key

ODZHSPHQSLNXKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=CC(=C2)N)OC1=O

Origin of Product

United States

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